molecular formula C18H14O B14491818 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene CAS No. 89618-17-7

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene

Cat. No.: B14491818
CAS No.: 89618-17-7
M. Wt: 246.3 g/mol
InChI Key: GUFITYJDZKTZBJ-ZWKOTPCHSA-N
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Description

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is known for its complex structure, which includes an epoxide group and a tetrahydrobenz(a)anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)anthracene. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrobenz(a)anthracene derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Friedel-Crafts reagents such as aluminum chloride (AlCl3) can be employed.

Major Products

    Oxidation: Formation of diols or quinones.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.

    Biology: Investigated for its mutagenic and cytotoxic properties, particularly in studies related to cancer research.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components. The epoxide group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and cytotoxic effects. This interaction is mediated through the formation of DNA adducts, which can disrupt normal cellular processes and lead to carcinogenesis.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A parent compound without the epoxide group.

    Benzo(a)pyrene: Another PAH with similar mutagenic properties.

    Chrysene: A structurally related PAH.

Uniqueness

3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the presence of the epoxide group, which significantly alters its chemical reactivity and biological activity compared to its parent compound, benz(a)anthracene

Properties

CAS No.

89618-17-7

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(5S,7R)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene

InChI

InChI=1S/C18H14O/c1-2-4-12-10-16-13(9-11(12)3-1)5-6-15-14(16)7-8-17-18(15)19-17/h1-6,9-10,17-18H,7-8H2/t17-,18+/m0/s1

InChI Key

GUFITYJDZKTZBJ-ZWKOTPCHSA-N

Isomeric SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]5[C@H]1O5

Canonical SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C5C1O5

Origin of Product

United States

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